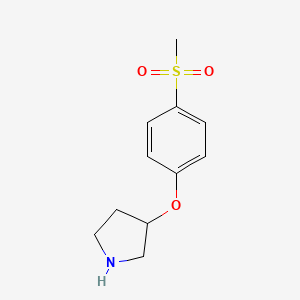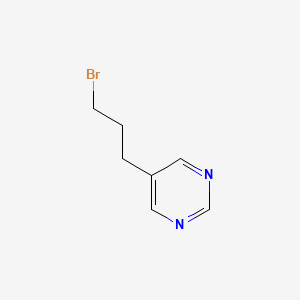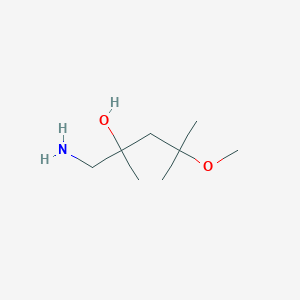
4-(2,3,4-Trihydroxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,4-Trihydroxyphenyl)butanoic acid is a chemical compound known for its unique structure and properties It features a butanoic acid backbone with a phenyl ring substituted with three hydroxyl groups at the 2, 3, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with butanoic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,4-Trihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
4-(2,3,4-Trihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate enzyme activity, gene expression, and other biochemical functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylbutanoic acid: Lacks the additional hydroxyl groups, resulting in different chemical properties and reactivity.
3,4-Dihydroxyphenylbutanoic acid: Similar structure but with one fewer hydroxyl group, affecting its biological activity and applications.
Uniqueness
4-(2,3,4-Trihydroxyphenyl)butanoic acid is unique due to the presence of three hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-(2,3,4-trihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O5/c11-7-5-4-6(9(14)10(7)15)2-1-3-8(12)13/h4-5,11,14-15H,1-3H2,(H,12,13) |
Clé InChI |
BIEDGINASLNEKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



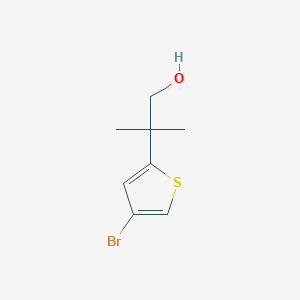

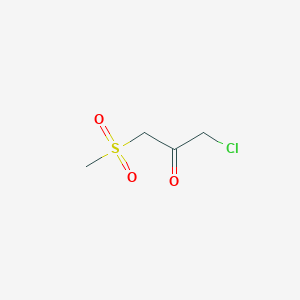
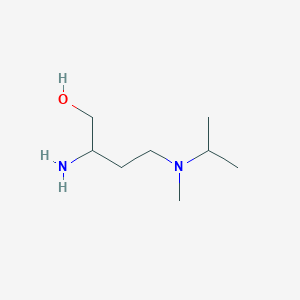
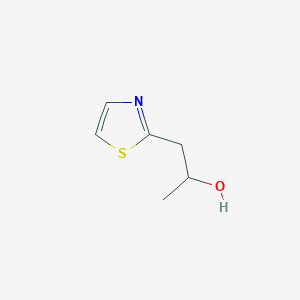
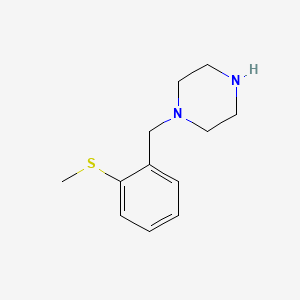
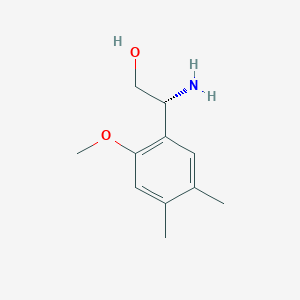
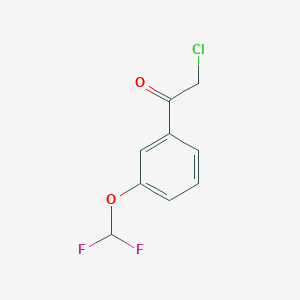
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)

